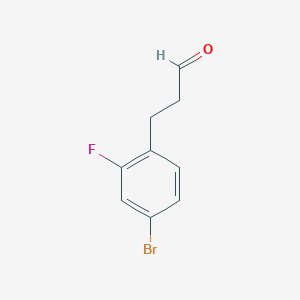
Atorvastatin calcium trihydrate
Übersicht
Beschreibung
Atorvastatin calcium trihydrate is a hydrate form of atorvastatin calcium . It is a synthetic lipid-lowering agent . Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels .
Synthesis Analysis
The synthesis of this compound was performed using the remote 1,5- anti asymmetric induction in the boron-mediated aldol reaction of β-alkoxy methylketone with pyrrolic aldehyde as a key step . This compound was obtained from aldehyde after 6 steps, with a 41% overall yield .
Molecular Structure Analysis
The molecular formula of this compound is C66H74CaF2N4O13 . The molecular weight is 1209.4 g/mol . The IUPAC name is calcium; (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate .
Chemical Reactions Analysis
This compound undergoes a nucleophilic addition reaction (acetal formation) where atorvastatin as carboxylic acid with two hydroxyl groups react with 2-hydroxynaphthylaldehyde in the presence of concentrated sulfuric acid to give a colored product .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development and Stability
- Atorvastatin Calcium Trihydrate (ATV) has been studied for its stability and behavior when mixed with other compounds like furosemide. This research focuses on understanding the pharmaceutical development of ATV mixtures and their thermal behaviors, indicating a stable system under various conditions (Marques et al., 2019).
Solubility Enhancement Techniques
- Techniques to enhance the solubility of this compound have been explored, given its poor water solubility. These include methods like inclusion complexes with cyclodextrin, aiming to improve its therapeutic action by increasing its oral bioavailability (Hadi & Al-Khedairy, 2022).
Formulation Innovations
- Various studies have focused on developing innovative drug formulations. For instance, porous tablets of atorvastatin trihydrate calcium have been formulated using the sublimation technique, showing improved drug release rates compared to immediate-release marketed tablets (Singh et al., 2019).
- Similarly, the creation of co-amorphous solids with atorvastatin calcium aimed to increase solubility and evaluate its antihypercholesterolemic activity, although the cholesterol-lowering activity was not significantly different from pure atorvastatin calcium (Wicaksono et al., 2022).
Drug Delivery Systems
- Self microemulsifying drug delivery systems (SMEDDS) have been developed for this compound to enhance its oral bioavailability, addressing issues related to the delivery of hydrophobic drugs (Hyma et al., 2016).
Degradation and Stability Analysis
- Research has also been conducted on the degradation products of atorvastatin calcium under strong acidic conditions, providing insights into its chemical stability and properties under various environmental conditions (Krauss et al., 2019).
Wirkmechanismus
- HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in lipid metabolism and cholesterol synthesis .
- Reduced cholesterol synthesis leads to decreased LDL levels, mitigating the risk of cardiovascular disease .
- The compound’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability and efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
When handling Atorvastatin calcium trihydrate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Atorvastatin calcium trihydrate is used to reduce the risk of myocardial infarction, stroke, revascularization procedures, and angina in adults with multiple risk factors for coronary heart disease . It is also used to lower the amount of fatty substances such as low-density lipoprotein (LDL) cholesterol (‘bad cholesterol’) and triglycerides in the blood and to increase the amount of high-density lipoprotein (HDL) cholesterol (‘good cholesterol’) in the blood . Further knowledge of the in vivo biodistribution of this compound may help to better understand the origin of off-target effects and potentially allow to distinguish between statin-resistant and non-resistant patients .
Biochemische Analyse
Biochemical Properties
Atorvastatin Calcium Trihydrate competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Cellular Effects
This compound exerts vasculoprotective effects independent of its lipid-lowering properties . These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, and reduced oxidative stress . It also has been shown to affect proliferation, migration, and survival of cancer cells .
Molecular Mechanism
This compound works by inhibiting HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL .
Temporal Effects in Laboratory Settings
This compound does not present interactions with excipients when stored under ambient conditions for 2 months . Under thermal stress, it presents interactions with sorbitol . The thermal effects of this compound on heating have been studied .
Dosage Effects in Animal Models
The release of this compound in porous tablets was found to be substantially greater than the marketed product . This suggests that the effects of the product may vary with different dosages in animal models.
Metabolic Pathways
This compound is involved in the HMG-CoA reductase pathway . By inhibiting this enzyme, it affects the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL .
Transport and Distribution
This compound is highly bound to plasma proteins, and over 98% of the administered dose is found in a bound form . This suggests that it is transported and distributed within cells and tissues through binding to plasma proteins.
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the liver where it inhibits the production of cholesterol .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Atorvastatin calcium trihydrate involves a multi-step process that begins with the synthesis of the key intermediate, tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate. This intermediate is then converted to Atorvastatin calcium trihydrate through a series of reactions.", "Starting Materials": [ "3R,5R-Dihydroxyheptanoic acid", "tert-Butyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate", "Calcium hydroxide", "Acetone", "Water" ], "Reaction": [ "Step 1: tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate is synthesized by reacting 3R,5R-Dihydroxyheptanoic acid with the appropriate reagents.", "Step 2: The tert-butyl group is removed by treatment with trifluoroacetic acid (TFA) in acetone to yield the corresponding acid.", "Step 3: The acid is then converted to its calcium salt by treatment with calcium hydroxide in water.", "Step 4: Atorvastatin calcium is then obtained by recrystallization from an appropriate solvent.", "Step 5: Atorvastatin calcium trihydrate is obtained by further recrystallization from an appropriate solvent." ] } | |
CAS-Nummer |
344423-98-9 |
Molekularformel |
C33H37CaFN2O6 |
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate |
InChI |
InChI=1S/C33H35FN2O5.Ca.H2O/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/t26-,27-;;/m1../s1 |
InChI-Schlüssel |
IHXNSKSKVAAEPI-AJUXDCMMSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca] |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca] |
melting_point |
159.1 - 190.6 °C |
Andere CAS-Nummern |
344423-98-9 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Health Hazard; Environmental Hazard |
Verwandte CAS-Nummern |
344920-08-7 |
Löslichkeit |
Practically insoluble |
Synonyme |
(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: [] Atorvastatin calcium trihydrate acts as a selective, competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This inhibition effectively reduces cholesterol production, leading to lower cholesterol levels in the bloodstream.
ANone: [, ] The compound is composed of two atorvastatin anions, one calcium ion, and three water molecules. It crystallizes in the triclinic crystal system, belonging to space group P1. Key structural features include a hydrophilic layer and a triple-layer arrangement with atorvastatin anions.
ANone: [] The molecular formula is (C33H34FN2O5)2Ca(H2O)3, and the molecular weight is 1209.42 g/mol.
ANone: [, ] The stability of this compound can be affected by factors like temperature and humidity. Co-amorphous formulations with excipients like probucol have demonstrated improved stability against crystallization compared to the pure amorphous form. []
ANone: [, ] this compound exhibits poor water solubility, posing challenges for oral drug delivery and potentially limiting its bioavailability.
ANone: [, , ] Research has explored various formulation approaches, including self-microemulsifying drug delivery systems (SMEDDS), solid dispersions with polymers like croscarmellose sodium, and co-amorphous systems with excipients like probucol. These strategies aim to enhance the drug's solubility and dissolution rate, potentially improving its bioavailability.
ANone: [, , ] Several techniques are employed, including:
- High-Performance Thin-Layer Chromatography (HPTLC) with densitometry: For quantitative analysis and detection of substandard products. []
- Powder X-Ray Diffraction (PXRD): Used to analyze crystal structure and identify different polymorphic forms. [, , , ]
- Differential Scanning Calorimetry (DSC): To study thermal behavior, including melting point and phase transitions. [, , , ]
- Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups and potential drug-excipient interactions. [, , , ]
- Scanning Electron Microscopy (SEM): To visualize the morphology and surface characteristics of drug particles. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (both 13C and 43Ca solid-state): To investigate local structure and interactions within the compound. [, ]
ANone: [, , , ] Yes, several delivery systems are being investigated to enhance its therapeutic efficacy:
- Self Microemulsifying Drug Delivery Systems (SMEDDS): These systems improve solubility and dissolution, potentially enhancing oral bioavailability. []
- Microneedle Arrays: Offer a minimally invasive approach for transdermal delivery of this compound, potentially circumventing some oral bioavailability challenges. []
- Nanofibrous Polymeric Membranes: This technology enables local drug delivery, particularly useful for inflammatory conditions like rheumatic joint or periodontal lesions. []
ANone: [, , , , ] Numerous approaches are utilized to overcome its limitations:
- Solid Dispersions: Incorporating the drug into a polymer matrix (e.g., croscarmellose sodium, microcrystalline cellulose) can improve dissolution and bioavailability. [, ]
- Co-amorphous Systems: Forming co-amorphous mixtures with excipients like probucol can enhance both solubility and stability. []
- Cyclodextrin Inclusion Complexes: This method involves encapsulating the drug molecule within cyclodextrin cavities to improve solubility and stability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)
![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)
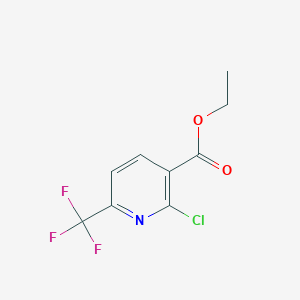
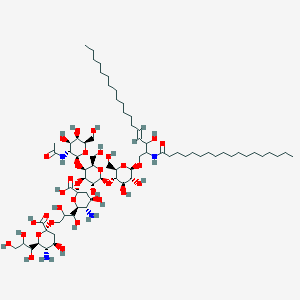
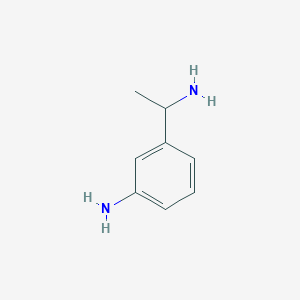
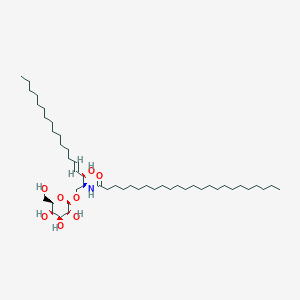

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)
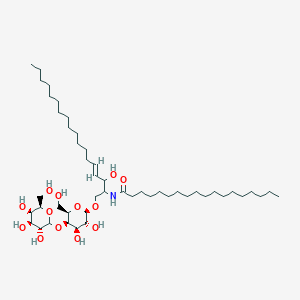
![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
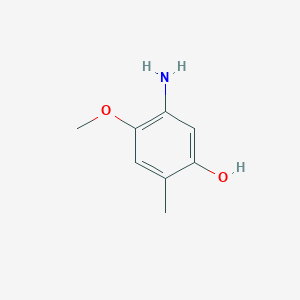
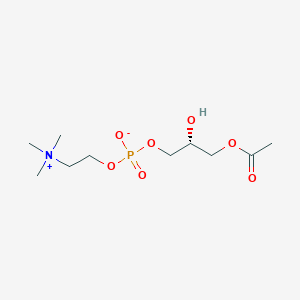
![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
